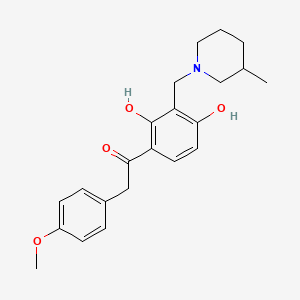

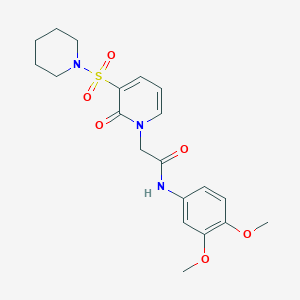

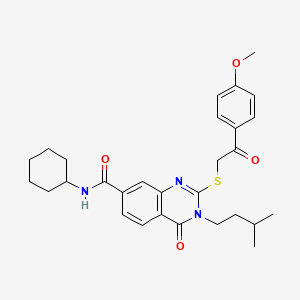

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one” is a derivative of carbazole . Carbazole-based compounds are known for their photochemical and thermal stability, as well as their good hole-transport ability .

Synthesis Analysis

Carbazole derivatives can be synthesized through various methods, including electropolymerization . For example, the comonomer “6-(3,6-di(thiophene-2-yl)-9H-carbazol-9-yl) hexanoic acid (ThCzHa)” was synthesized by being electrochemically deposited on CFME .Molecular Structure Analysis

Carbazole and its derivatives are components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .科学的研究の応用

Photophysical Properties and Applications

- Conjugated Polymers with Donor−Acceptor Architectures : The study of carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers and oligomers highlights their significant photophysical properties, making them potential candidates for applications in optoelectronic devices (Jenekhe, Lu, & Alam, 2001).

Applications in Organic Light Emitting Diodes (OLEDs)

- Highly Efficient Blue Electrophosphorescence : Small-molecular compounds incorporating carbazole groups have been designed for use as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), exhibiting high device efficiencies and slow efficiency roll-off, crucial for OLED performance (Deng, Li, Wang, & Wu, 2013).

Fluorophores for Viscosity Sensing and Emission Properties

- Push–Pull Chromophoric Extended Styryls : The synthesis of push–pull chromophoric extended styryls from carbazole-based compounds has shown potential in fluorescence molecular rotors for viscosity sensing, indicating their use in advanced sensing technologies (Telore, Satam, & Sekar, 2015).

Cationic Iridium(III) Complexes with Luminescent Properties

- Aggregation-Induced Phosphorescent Emission (AIPE) in Solid State : Cationic iridium(III) complexes with dendritic carbazole ligands exhibit AIPE activity and high photoluminescent quantum yield, suggesting their utility in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).

Applications in Tunable Emission Devices

- Tunable Emission in Polymer Light Emitting Diodes : Carbazole-based ligands have been used to develop Ir(III) complexes with tunable emissions, signifying their role in manipulating the triplet energy level for finely tuned emission spectra, beneficial for customizable lighting solutions (Cho et al., 2010).

Electrochemical and Electrochromic Properties

- Electrochemical and Electrochromic Properties of Polycarbazole Derivative : Novel donor–acceptor type monomers with carbazole units have demonstrated good electrochemical activity and distinct electrochromic properties, indicating their application in smart materials and electronic devices (Hu et al., 2013).

作用機序

Target of Action

Compounds with a carbazole structure are known to have a wide range of biological activities . They can act as electron-donating pendant groups in conducting polymers .

Mode of Action

Carbazole derivatives are known to exhibit high charge carrier mobility and photochemical stability . This suggests that the compound may interact with its targets by donating electrons, thereby influencing the electrical properties of the system.

Biochemical Pathways

Carbazole derivatives have been shown to be transformed into various hydroxylated metabolites by certain bacteria . This suggests that the compound may be involved in oxidation reactions and could potentially influence metabolic pathways related to these processes.

Pharmacokinetics

Given its chemical structure, it is reasonable to assume that it may have good bioavailability due to its potential for electron donation and its stability under photochemical conditions .

Result of Action

Carbazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antioxidant, anticancer, and antibacterial effects . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

Action Environment

The compound’s photochemical stability suggests that it may be resistant to degradation under light exposure . Additionally, its potential for electron donation suggests that it may be influenced by the presence of electron acceptors in its environment.

Safety and Hazards

将来の方向性

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . Future research could focus on the development of dipolar materials through tailored molecular designs .

特性

IUPAC Name |

6-(carbazol-9-ylmethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-17-10-12-19(13-11-17)31(28,29)25-14-18(30-24(27)16-25)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26/h2-13,18H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYJHKWJTUNXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(=O)C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)